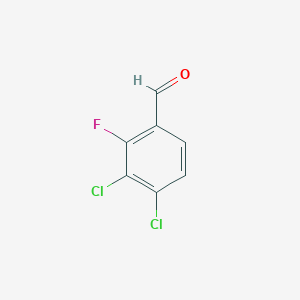

3,4-Dichloro-2-fluorobenzaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and reagents. For example, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, involves oxidation and hydrolysis steps with a total yield of 71.6% . Another synthesis method for 4-fluoro-3-phenoxybenzaldehyde uses the Sommelet reaction, achieving an 86.8% yield . These methods suggest that the synthesis of 3,4-dichloro-2-fluorobenzaldehyde could also involve halogenation and oxidation steps to introduce the desired functional groups.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms attached to the benzene ring, which can significantly affect the electronic properties of the molecule. For instance, the presence of fluorine can increase the electrophilicity of the carbonyl group due to its high electronegativity . The structure of 4-fluoro-3-phenoxybenzaldehyde was confirmed using various analytical techniques, including NMR and MS . These techniques could similarly be used to analyze the structure of 3,4-dichloro-2-fluorobenzaldehyde.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions, including further halogenation, oxidation, and addition reactions. The reactivity of these compounds is influenced by the substituents on the benzene ring. For example, the presence of electron-withdrawing groups such as fluorine can make the aldehyde group more reactive towards nucleophilic addition . The specific reactivity of 3,4-dichloro-2-fluorobenzaldehyde would depend on the position and nature of the halogen substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by their molecular structure. The introduction of halogens can affect properties such as melting point, boiling point, and solubility. For example, the synthesis of 3-fluoro-4-methoxybenzaldehyde resulted in a compound with a high yield and a melting point that was determined through analysis . Similar analytical methods could be used to determine the physical properties of 3,4-dichloro-2-fluorobenzaldehyde. The chemical properties, such as reactivity and stability, would also be influenced by the halogen substituents and could be studied through experimental reactions and theoretical calculations.

Applications De Recherche Scientifique

Synthesis of Vanillin and Other Flavor Compounds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a valuable compound widely used in the pharmaceutical, perfumery, and food flavoring industries. Although 3,4-Dichloro-2-fluorobenzaldehyde is not directly mentioned, the review of synthesis methods for vanillin illustrates the role of halogenated benzaldehydes in developing flavors and fragrances. Halogenated benzaldehydes, similar to 3,4-Dichloro-2-fluorobenzaldehyde, can serve as intermediates in synthesizing various aromatic compounds (Tan Ju & Liao Xin, 2003).

Formation of Heterocycles

Isoxazolone derivatives, important for their significant biological and medicinal properties, are synthesized using aromatic aldehydes. The synthesis involves multi-component reactions, indicating that halogenated aldehydes like 3,4-Dichloro-2-fluorobenzaldehyde could be used in creating these biologically active molecules (Rima Laroum et al., 2019).

Polymerization Studies

The polymerization of substituted aldehydes, including haloaldehydes, has been studied extensively. This research area includes the synthesis, purification, and characterization of polymers derived from aldehydes similar to 3,4-Dichloro-2-fluorobenzaldehyde. These polymers have potential practical applications due to their unique properties (P. Kubisa et al., 1980).

Antiproliferative Activities

Fluorinated curcumin analogues synthesized from fluorobenzaldehydes have shown significant antiproliferative activities against various cancer cells. This research underscores the potential of fluorinated benzaldehydes in medicinal chemistry for developing new therapeutic agents (M. Hatamipour et al., 2021).

Catalytic Oxidation

Catalytic oxidation of lignins into aromatic aldehydes, including vanillin, highlights the use of halogenated benzaldehydes in converting lignin, a major biomass component, into valuable chemical intermediates. This area of research presents an opportunity for compounds like 3,4-Dichloro-2-fluorobenzaldehyde to serve as catalysts or intermediates in the biomass conversion process (V. Tarabanko & N. Tarabanko, 2017).

Safety and Hazards

Orientations Futures

Fluorobenzaldehydes, including 3,4-Dichloro-2-fluorobenzaldehyde, can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . They can also be used to make a variety of Schiff base compounds through a condensation reaction . These Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties , suggesting potential applications in the development of new antimicrobial agents.

Mécanisme D'action

Target of Action

Similar compounds like fluorobenzaldehyde have been used to make a variety of schiff base compounds through a condensation reaction .

Mode of Action

It’s known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . This suggests that 3,4-Dichloro-2-fluorobenzaldehyde may interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential to form schiff base compounds suggests it may influence pathways involving these structures .

Result of Action

Some schiff base compounds, which can be formed from fluorobenzaldehyde, have shown antimicrobial properties .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c .

Propriétés

IUPAC Name |

3,4-dichloro-2-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJUBGNFUBFAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291186 | |

| Record name | Benzaldehyde, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1349718-54-2 | |

| Record name | Benzaldehyde, 3,4-dichloro-2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349718-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,4-dichloro-2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-[3-fluoro-4-(trifluoromethyl)benzylamino]piperidine-1-carboxylate](/img/structure/B3027540.png)

![tert-Butyl N-[1-(2-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3027553.png)